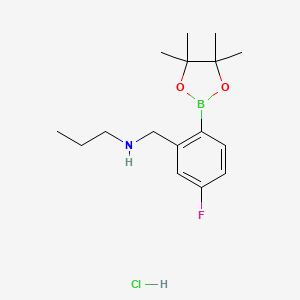

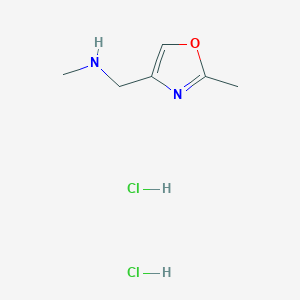

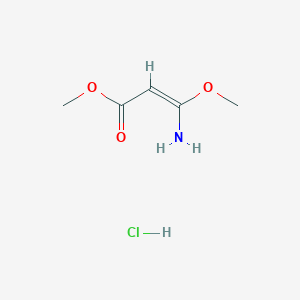

![molecular formula C15H11Cl2NO2S2 B2503691 3-[(3,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione CAS No. 477868-93-2](/img/structure/B2503691.png)

3-[(3,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(3,4-dichlorobenzyl)sulfanyl]-1λ⁶,4-benzothiazine-1,1(4H)-dione is a derivative of the benzothiazine class of compounds, which are known for their diverse pharmacological activities. The presence of a sulfanyl group attached to a dichlorobenzyl moiety indicates potential for increased reactivity and possible applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazine derivatives typically involves the condensation and oxidative cyclization of dichlorobenzenethiols with β-dicarbonyl compounds. For example, the one-pot synthesis of 5,6- and 5,7-dichloro-3-methyl-4H-1,4-benzothiazines has been reported using this method . Similarly, the synthesis of 5,8-dichloro-3-methyl-4H-1,4-benzothiazines follows a comparable pathway, indicating that the synthesis of the compound may also involve such a process . The oxidation of these compounds to sulfones is achieved by using hydrogen peroxide in glacial acetic acid .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is confirmed through elemental analysis and spectral studies, which include various spectroscopic techniques such as NMR, IR, and possibly mass spectrometry . These methods help in determining the presence of functional groups, the state of oxidation of the sulfur atom, and the overall molecular framework.

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including oxidation to convert the sulfide linkage to a sulfone . The reactivity of the sulfanyl group in the compound of interest suggests that it may participate in further chemical transformations, such as S-alkylation or S-arylation, which are key steps in diversifying the chemical structure and potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like the dichlorobenzyl group and the oxidation state of the sulfur atom can significantly alter these properties. The solid-phase synthesis approach mentioned for related compounds indicates that these properties are conducive to the generation of compound libraries, which is essential for drug discovery applications .

Scientific Research Applications

Synthesis and Derivatives

- The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it has been involved in the synthesis of bioactive heteroaryl thiazolidine-2,4-diones, which demonstrated antimicrobial activities against bacteria like Staphylococcus aureus and fungi such as Candida albicans (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

- Another study explored its use in creating tricyclic 1,4-benzothiazinones, showcasing the compound's versatility in forming structurally complex molecules (Deshmukh, Patil, & Mulik, 2003).

Antimicrobial Activity

- Compounds synthesized from this chemical have shown promising results in antimicrobial studies. A series of benzothiazoles and related compounds containing this molecule were effective against Gram-positive bacterial strains, highlighting potential as novel antibacterial agents (Matysiak et al., 2012).

Chemical Properties and Reactions

- The reactivity and chemical properties of this compound have been extensively studied, leading to the creation of various derivatives with potential biological activities. For instance, studies have reported the synthesis of 5,6- and 5,7-dichloro-3-methyl-4H-1,4-benzothiazines, highlighting the compound's reactivity and utility in creating diverse molecular structures (Gupta et al., 1993).

Exploration of Novel Heterocyclic Structures

- The compound has been used to explore novel heterocyclic structures, which are of significant interest in medicinal chemistry. For example, the synthesis of 4H-1,4-benzothiazine-1,1-dioxide derivatives from this compound has been reported, contributing to the development of new chemical entities with potential therapeutic applications (Montis et al., 2008).

properties

IUPAC Name |

3-[(3,4-dichlorophenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2S2/c16-11-6-5-10(7-12(11)17)8-21-15-9-22(19,20)14-4-2-1-3-13(14)18-15/h1-7,9,18H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIQNUBBZKDYFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=CS2(=O)=O)SCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

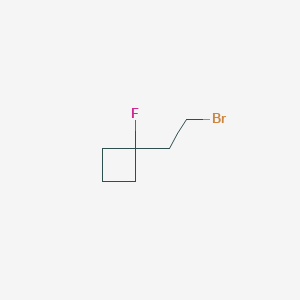

![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2503609.png)

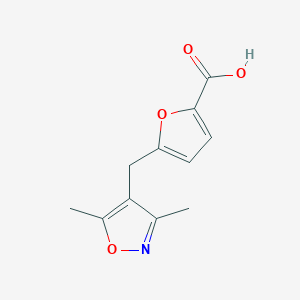

![5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2503610.png)

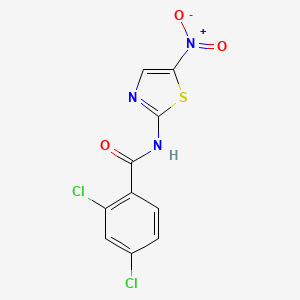

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2503613.png)

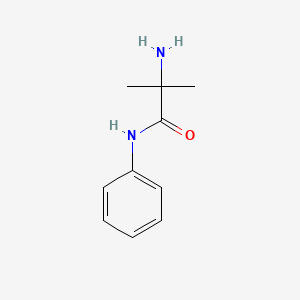

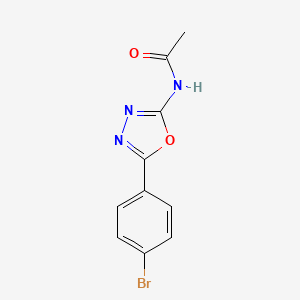

![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)

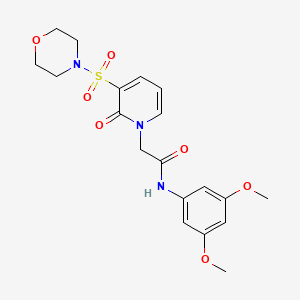

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2503625.png)